molecular formula C16H7O10S3-3 B1227863 Pyranine(3-)

Pyranine(3-)

Cat. No.: B1227863
M. Wt: 455.4 g/mol
InChI Key: OBJOZRVSMLPASY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Pyranine(3-) is a pyrene compound having a hydroxy substituent at the 8-position and sulfonate groups in the 1-, 3- and 6-positions. It has a role as a fluorochrome. It derives from a hydride of a pyrene.

Scientific Research Applications

Photostability and Suitability as a Spray Drift Tracer

Pyranine, a water-soluble fluorescent tracer, has been used in spray drift studies. It is photostable when exposed to sunlight and suitable for drift determinations, as there is no significant degradation over time required to collect, process, and measure samples. This makes it an effective tracer for agricultural applications (Nairn & Forster, 2015).

Ratiometric Detection of Wound pH

Pyranine, combined with benzalkonium, creates an ion pair with strong antimicrobial properties, making it suitable for non-invasive monitoring of wound pH. This application is significant in biomedicine for precise, ratiometric detection of pH within the physiological range (Panzarasa et al., 2017).

Fluorescent Ratiometric pH Sensors

Pyranine-modified amphiphilic polymer conetworks (APCNs) serve as fluorescent ratiometric pH sensors. Its high photostability and ratiometric pH detection make it a prime candidate for optical sensors in biomedical applications like chronic wound monitoring (Ulrich et al., 2019).

Combined pH and Temperature Measurements

Pyranine is used in fluorescence correlation spectroscopy to measure both pH and temperature simultaneously. This application is particularly relevant for biological studies, including monitoring environmental conditions within cellular compartments (Wong & Fradin, 2009).

Electrochemical Study of Pyranine

The electrochemical oxidation of pyranine and its interactions with peroxyl radicals are crucial for methodologies evaluating antioxidant capability and monitoring free-radical polymer processes (Velásquez et al., 2011).

In-situ Fluorescence Imaging in Thin Film Deposition

Pyranine is used as a fluorescence probe to monitor the chemical evolution in-situ during thin film deposition. Its sensitivity to protonation/deprotonation effects helps quantify changes in water/alcohol ratio in real-time (Nishida et al., 1994).

Hydrology Applications

In hydrology, pyranine serves as a fluorescent tracer. It demonstrates strong fluorescence emission dependent on pH, useful for measuring the concentration of various substances in hydrological studies (Launay et al., 1980).

Properties

IUPAC Name

8-hydroxypyrene-1,3,6-trisulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJOZRVSMLPASY-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7O10S3-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234629
Record name 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, ion(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57206-23-2
Record name 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, ion(3-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57206-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, ion(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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